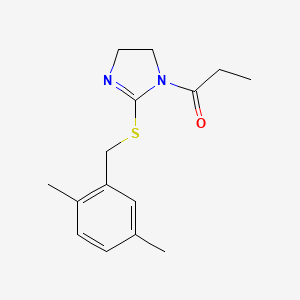![molecular formula C8H9ClF3NO2S B2391064 2-Amino-3-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride CAS No. 2287260-34-6](/img/structure/B2391064.png)
2-Amino-3-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Amino-3-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride” is a chemical compound with the CAS Number: 2287260-34-6 . It has a molecular weight of 275.68 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-amino-3-(4-(trifluoromethyl)thiophen-3-yl)propanoic acid hydrochloride . The InChI code for this compound is 1S/C8H8F3NO2S.ClH/c9-8(10,11)5-3-15-2-4(5)1-6(12)7(13)14;/h2-3,6H,1,12H2,(H,13,14);1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 275.68 .Scientific Research Applications
Suzuki–Miyaura Coupling Reagent
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. EN300-6745858 serves as an organoboron reagent in this process. Its success lies in its mild reaction conditions, functional group tolerance, and environmentally benign nature. The compound rapidly undergoes transmetalation with palladium complexes, facilitating the creation of complex organic molecules .
Anticancer Research
EN300-6745858 has been investigated for its potential as an anticancer agent. Researchers explore its effects on cancer cell lines, assessing its cytotoxicity, apoptosis-inducing properties, and potential mechanisms of action. Further studies are needed to fully understand its therapeutic potential .
Antioxidant Properties
The thiophene moiety in EN300-6745858 suggests potential antioxidant activity. Researchers study its ability to scavenge free radicals, protect against oxidative stress, and mitigate cellular damage. Understanding its antioxidant mechanisms could lead to applications in health and disease prevention .
Antimicrobial Applications
EN300-6745858’s structure makes it an interesting candidate for antimicrobial research. Investigations focus on its activity against bacteria, fungi, and other pathogens. By elucidating its mode of action, scientists aim to develop novel antimicrobial agents .
Anti-Inflammatory Potential
Inflammation plays a crucial role in various diseases. EN300-6745858’s anti-inflammatory properties are being explored. Researchers investigate its effects on inflammatory pathways, cytokine production, and immune responses. Potential applications include treating inflammatory disorders .
Material Science and Chemical Synthesis
Beyond biological applications, EN300-6745858 finds use in material science and chemical synthesis. Its unique structure and reactivity make it valuable for designing new materials, catalysts, or functionalized compounds. Researchers explore its potential in diverse synthetic routes .
Safety and Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements associated with this compound are H303, H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-amino-3-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2S.ClH/c9-8(10,11)5-3-15-2-4(5)1-6(12)7(13)14;/h2-3,6H,1,12H2,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDORSYJVHNBXGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)C(F)(F)F)CC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-({3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenyl]ethan-1-one](/img/structure/B2390983.png)
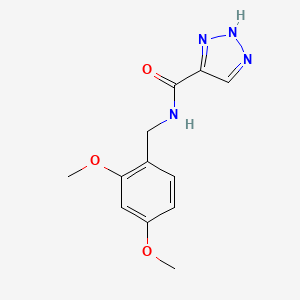
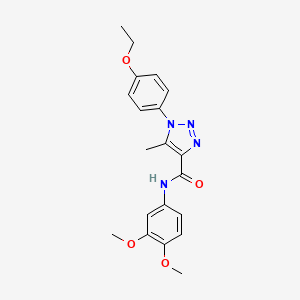
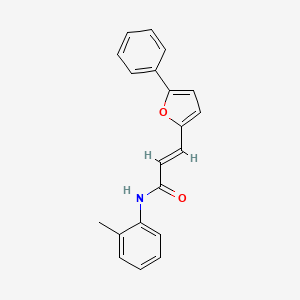
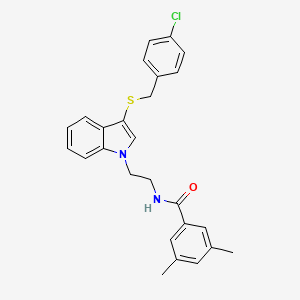
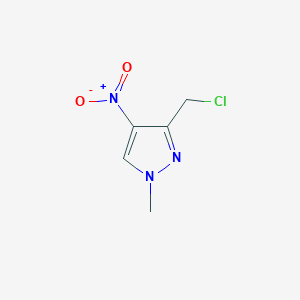
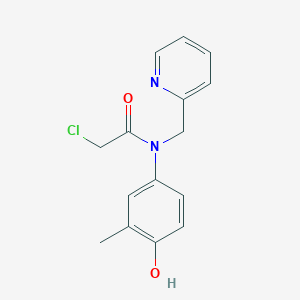
![4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2390992.png)
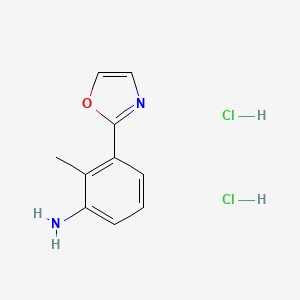

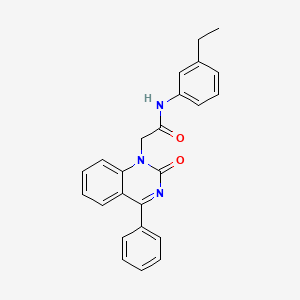
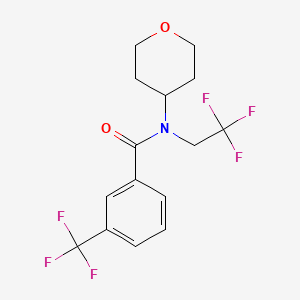
![8-(Azidomethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B2391002.png)
